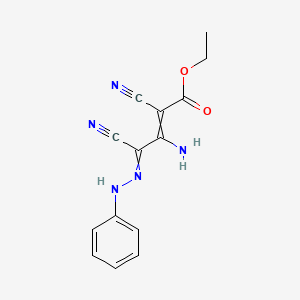
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate is a complex organic compound with a unique structure that includes amino, cyano, and phenylhydrazinylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate typically involves the condensation of ethyl cyanoacetate with phenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-2,4-dicyano-4-(2-phenylhydrazinylidene)but-2-enoate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-ethoxypropenoate
- 2-cyano-3-ethoxy-N-phenylpropenamide
- N-Methylmorpholinium 1-amino-2,4-dicyano-4-phenylcarbamoyl (ethoxycarbonyl)-1,3-butadiene-1-thiolates
Uniqueness
Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
87831-18-3 |
|---|---|
Molekularformel |
C14H13N5O2 |
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
ethyl 3-amino-2,4-dicyano-4-(phenylhydrazinylidene)but-2-enoate |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)11(8-15)13(17)12(9-16)19-18-10-6-4-3-5-7-10/h3-7,18H,2,17H2,1H3 |
InChI-Schlüssel |
CKLKYDYHXPXRFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(C(=NNC1=CC=CC=C1)C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)
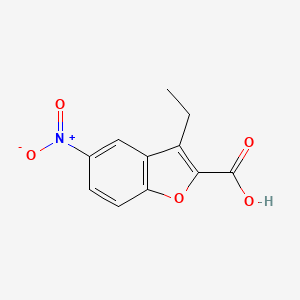

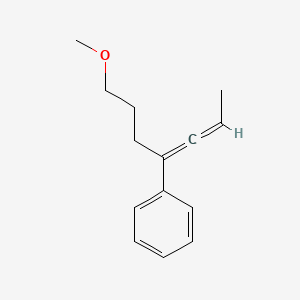
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)

![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)

silane](/img/structure/B14402148.png)
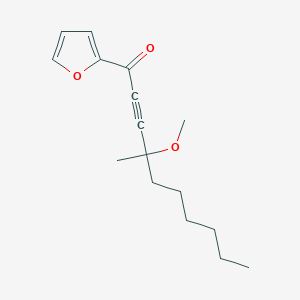

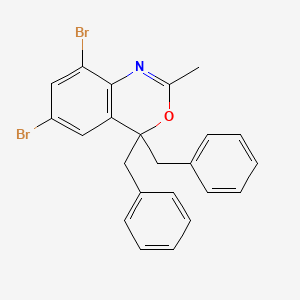
![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
